フォモキサントンA

概要

説明

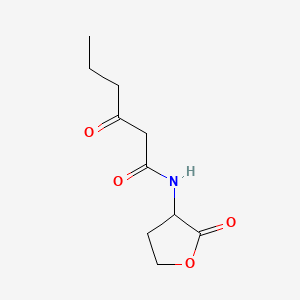

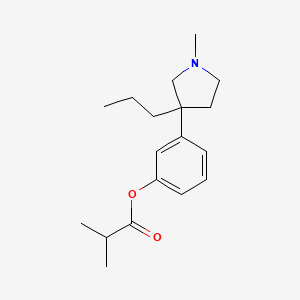

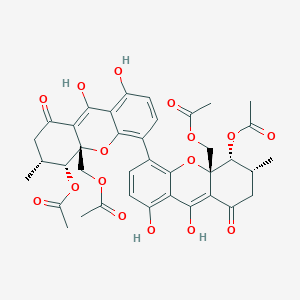

Phomoxanthone A is a naturally occurring xanthone dimer isolated from the endophytic fungus Phomopsis species. It is known for its potent biological activities, including antimicrobial, antimalarial, and cytotoxic properties. The compound is characterized by its unique structure, consisting of two tetrahydroxanthone units linked symmetrically at the C-4,4’ positions. This structural arrangement contributes to its distinct chemical and biological properties .

科学的研究の応用

Phomoxanthone A has a wide range of scientific research applications, including:

作用機序

Target of Action

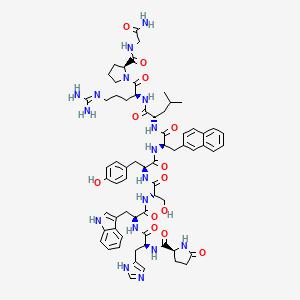

Phomoxanthone A primarily targets Carbamoyl-Phosphate Synthase 1 (CPS1) . CPS1 is an enzyme located in the mitochondria, playing a crucial role in the urea cycle which is responsible for removing excess ammonia from the body .

Mode of Action

Phomoxanthone A interacts with CPS1, stimulating its activity . This interaction is believed to be facilitated by the compound’s ability to bind to specific sites on the enzyme, as suggested by molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by Phomoxanthone A is the urea cycle . By stimulating CPS1, Phomoxanthone A enhances the conversion of ammonia and bicarbonate to carbamoyl phosphate, a critical step in the urea cycle . This could potentially help in counteracting hyperammonemia states .

Result of Action

Phomoxanthone A is a mitochondrial toxin that weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This leads to a decrease in energy production within the cell, which can induce programmed cell death or apoptosis .

Action Environment

The action of Phomoxanthone A can be influenced by various environmental factors. For instance, it has been noted that Phomoxanthone A is unstable when dissolved in polar solvents such as DMSO This instability could potentially affect the compound’s action, efficacy, and stability

生化学分析

Biochemical Properties

Phomoxanthone A has been shown to interact with various biomolecules. One of the major targets of Phomoxanthone A in mitochondria cell lysates is carbamoyl-phosphate synthase 1 . This interaction provides detailed insights into the ligand/target interaction sites by molecular docking .

Cellular Effects

Phomoxanthone A has a significant impact on cellular processes. It elicits a strong release of Ca2+ from the mitochondria but not from the ER . In addition, Phomoxanthone A depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .

Molecular Mechanism

Phomoxanthone A exerts its effects at the molecular level through various mechanisms. It weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This process is independent of the mitochondrial fission and fusion regulators DRP1 and OPA1 .

Temporal Effects in Laboratory Settings

The effects of Phomoxanthone A change over time in laboratory settings. It has been observed that the respiration-dependent mitochondrial network structure rapidly collapses into fragments upon Phomoxanthone A treatment .

Metabolic Pathways

It is known that Phomoxanthone A weakens cellular respiration and electron transport chain activity, indicating its involvement in these metabolic processes .

Transport and Distribution

Phomoxanthone A is known to affect the mitochondria , suggesting that it is transported to and distributed within these organelles. The specific transporters or binding proteins that it interacts with are not yet identified.

Subcellular Localization

Phomoxanthone A is localized in the mitochondria . It induces rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact . This suggests that Phomoxanthone A may be targeted to specific compartments within the mitochondria.

準備方法

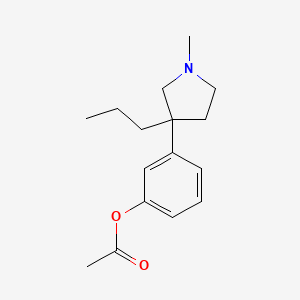

Synthetic Routes and Reaction Conditions: Phomoxanthone A can be synthesized through various synthetic routes, primarily involving the dimerization of tetrahydroxanthone units. The synthesis typically involves the following steps:

Formation of Tetrahydroxanthone Units: The initial step involves the synthesis of tetrahydroxanthone units through cyclization reactions of appropriate precursors.

Dimerization: The tetrahydroxanthone units are then dimerized under specific reaction conditions to form the xanthone dimer. This step often requires the use of catalysts and controlled reaction environments to ensure the correct linkage at the C-4,4’ positions.

Acetylation: The final step involves the acetylation of hydroxy groups to form the diacetylated product, Phomoxanthone A

Industrial Production Methods: Industrial production of Phomoxanthone A involves the cultivation of the endophytic fungus Phomopsis species under controlled conditions. The fungus is grown in large-scale fermentation tanks, and the compound is extracted from the fungal biomass using solvent extraction methods. The crude extract is then purified using chromatographic techniques to obtain pure Phomoxanthone A .

化学反応の分析

Types of Reactions: Phomoxanthone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone derivatives back to the hydroxy forms.

Substitution: Substitution reactions can occur at the hydroxy and acetyl groups, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Various alkylated and acylated derivatives.

類似化合物との比較

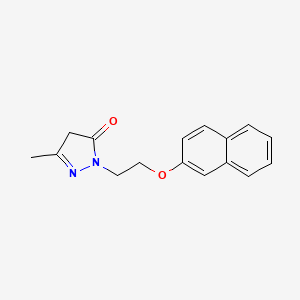

Phomoxanthone A is structurally similar to other xanthone dimers, including:

Phomoxanthone B: Differing in the position of the dimer linkage (C-2,4’ instead of C-4,4’).

Dicerandrol C: Another xanthone dimer with a different linkage position (C-2,2’).

Secalonic Acids: A class of dimeric tetrahydroxanthone mycotoxins with similar properties but different substituents

Uniqueness: Phomoxanthone A is unique due to its specific dimer linkage at the C-4,4’ positions and its potent biological activities. Its ability to induce non-canonical mitochondrial fission sets it apart from other similar compounds .

特性

IUPAC Name |

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZNQUALWMDDN-ACMZUNAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098707 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359844-69-2 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Phomoxanthone A?

A1: Research suggests that Phomoxanthone A targets ATP synthase [], a crucial enzyme involved in cellular energy production within mitochondria. It also interacts with carbamoyl-phosphate synthase 1, another mitochondrial enzyme involved in ammonia detoxification [].

Q2: How does Phomoxanthone A impact ATP synthase activity?

A2: Studies show that Phomoxanthone A inhibits ATP synthase activity, with a reported 60% inhibition at a concentration of 260 μM []. This inhibition likely disrupts cellular energy production, contributing to its cytotoxic effects.

Q3: Does Phomoxanthone A affect other cellular processes?

A3: Yes, Phomoxanthone A has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines [, , ]. It also exhibits immunostimulatory activity, activating immune cells such as T lymphocytes, NK cells, and macrophages [].

Q4: What is the molecular formula and weight of Phomoxanthone A?

A4: Phomoxanthone A is a dimeric xanthone with the molecular formula C30H22O12 and a molecular weight of 574.5 g/mol [].

Q5: What spectroscopic data is available to characterize Phomoxanthone A?

A5: The structure of Phomoxanthone A has been elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography [, , , ].

Q6: How do structural modifications of Phomoxanthone A affect its activity?

A6: Studies indicate that the position of the biaryl linkage and the presence of acetyl groups are crucial for Phomoxanthone A's biological activity []. For example, derivatives lacking the acetyl groups exhibited reduced potency [].

Q7: Are there any specific structural features that contribute to Phomoxanthone A's interaction with ATP synthase?

A7: While the precise binding site and interactions with ATP synthase remain to be fully elucidated, ongoing research is investigating the structural features crucial for this interaction and its inhibitory effect.

Q8: What types of in vitro assays have been used to study Phomoxanthone A's activity?

A8: Various in vitro assays, including cytotoxicity assays against cancer cell lines, apoptosis assays, and immune cell activation assays, have been employed to investigate Phomoxanthone A's biological activities [, , ].

Q9: Has Phomoxanthone A shown efficacy in any in vivo models?

A9: While in vivo studies on Phomoxanthone A are ongoing, preliminary research suggests potential anticancer activity in animal models. For instance, 12-O-deacetyl-phomoxanthone A, a derivative of Phomoxanthone A, has shown promising results in inhibiting ovarian tumor growth and metastasis [].

Q10: Have any computational studies been performed on Phomoxanthone A?

A10: Yes, computational studies, including molecular docking and electronic circular dichroism (ECD) calculations, have been utilized to understand Phomoxanthone A's interactions with its targets and to determine its absolute configuration [, , , ].

Q11: Has Phomoxanthone A's potential for drug resistance been investigated?

A11: While Phomoxanthone A demonstrates potent activity against some cisplatin-resistant cancer cells [, ], comprehensive investigations into potential resistance mechanisms are still underway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。